molecular formula C9H11NO2 B12309289 d-Phenyl-d5-alanine-2,3,3-d3

d-Phenyl-d5-alanine-2,3,3-d3

Cat. No.: B12309289
M. Wt: 173.24 g/mol
InChI Key: COLNVLDHVKWLRT-HNZZJFTQSA-N
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Description

d-Phenyl-d5-alanine-2,3,3-d3: is a deuterated form of phenylalanine, an essential amino acid. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications. The molecular formula of this compound is C9H3D8NO2, and it has a molecular weight of 173.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of d-Phenyl-d5-alanine-2,3,3-d3 typically involves the incorporation of deuterium atoms into the phenylalanine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a controlled environment to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using deuterated precursors and catalysts. The process is optimized to achieve high yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: d-Phenyl-d5-alanine-2,3,3-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

d-Phenyl-d5-alanine-2,3,3-d3 is widely used in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of d-Phenyl-d5-alanine-2,3,3-d3 involves its incorporation into biological systems where it mimics the behavior of natural phenylalanine. The deuterium atoms provide stability and allow for precise tracking in metabolic studies. The compound interacts with enzymes and proteins in a manner similar to natural phenylalanine, but the presence of deuterium allows for differentiation in analytical studies .

Comparison with Similar Compounds

Uniqueness: d-Phenyl-d5-alanine-2,3,3-d3 is unique due to its specific deuterium labeling, which provides enhanced stability and allows for detailed tracking in scientific studies. Its applications in various fields, including chemistry, biology, and medicine, highlight its versatility and importance in research .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

173.24 g/mol

IUPAC Name

(2R)-2-amino-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)propanoic acid

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m1/s1/i1D,2D,3D,4D,5D,6D2,8D

InChI Key

COLNVLDHVKWLRT-HNZZJFTQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@]([2H])(C(=O)O)N)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

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